Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy-
Overview
Description
Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-]: is an organic compound with the molecular formula C16H14O2 This compound is characterized by the presence of two benzene rings connected by an ethynediyl group, with methoxy groups attached to the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] typically involves the coupling of two methoxy-substituted benzene rings through an ethynediyl linkage. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] can undergo electrophilic aromatic substitution reactions due to the presence of benzene rings.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ethynediyl group can lead to the formation of alkenes or alkanes, depending on the reducing agent and conditions used.
Common Reagents and Conditions:
Electrophilic Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products Formed:
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alkenes or alkanes, depending on the extent of reduction.
Scientific Research Applications
Chemistry: Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and polymers. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: In biological research, this compound can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for use in electronic devices and sensors .
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The ethynediyl group provides rigidity to the molecule, allowing it to fit into specific binding sites on target molecules. This can lead to the modulation of biological pathways and the alteration of cellular functions .
Comparison with Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Comparison: Benzene, 1,1’-(1,2-ethynediyl)bis[2-methoxy-] is unique due to the presence of the ethynediyl linkage, which imparts rigidity and planarity to the molecule. This structural feature distinguishes it from similar compounds with ethane or ethylene linkages, which are more flexible. The methoxy groups also contribute to its electronic properties, making it distinct from other benzene derivatives .
Properties
IUPAC Name |
1-methoxy-2-[2-(2-methoxyphenyl)ethynyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-5-3-7-13(15)11-12-14-8-4-6-10-16(14)18-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWZBGLVFJZCGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C#CC2=CC=CC=C2OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453926 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5293-78-7 | |
Record name | Benzene, 1,1'-(1,2-ethynediyl)bis[2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50453926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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